molecular formula C12H15BrClNO B7872862 2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine

2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine

Cat. No.: B7872862
M. Wt: 304.61 g/mol
InChI Key: YRIKLKIDJFKPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine is a halogenated piperidine derivative of significant interest in advanced chemical and pharmacological research. This compound serves as a versatile synthetic intermediate and building block for the development of novel bioactive molecules. Its structure, featuring a piperidine ring linked to a bromo- and chloro-substituted phenyl group via an ether bridge, is commonly investigated in the design of receptor ligands and enzyme inhibitors. Related piperidine derivatives have been explored as NMDA receptor antagonists, indicating potential for central nervous system (CNS) research . Similar compounds are also studied for their antimicrobial properties and have shown activity against strains such as Staphylococcus aureus and Escherichia coli in experimental settings . The presence of halogen substituents makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound strictly within laboratory settings for the development of new therapeutic agents and chemical methodologies. This product is intended For Research Use Only and is not labeled or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[(4-bromo-2-chlorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIKLKIDJFKPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperidine-Methyl Halide Intermediates

A widely adopted strategy involves the alkylation of piperidine with a chloromethyl or bromomethyl aryl ether. The synthesis begins with the preparation of 4-bromo-2-chlorophenol , followed by its conversion to the corresponding chloromethyl ether.

Key Steps :

  • Synthesis of 4-Bromo-2-chlorophenol :
    Bromination of 2-chlorophenol using Br2\text{Br}_2 in acetic acid yields the para-brominated product . Chlorine at the ortho position directs electrophilic substitution to the para site, achieving >85% regioselectivity .

  • Chloromethylation :
    Reacting 4-bromo-2-chlorophenol with paraformaldehyde and HCl gas in dioxane generates 4-bromo-2-chloro-phenoxymethyl chloride . This step employs SO2Cl2\text{SO}_2\text{Cl}_2 as a chlorinating agent under radical initiation, achieving 70–75% yield .

  • Piperidine Alkylation :
    The chloromethyl ether reacts with piperidine in anhydrous THF at 60°C for 12 hours. Triethylamine is added to scavenge HCl, yielding the target compound with 65–70% efficiency .

Optimization Insights :

  • Excess piperidine (2.5 eq) improves conversion by mitigating steric hindrance at the piperidine nitrogen .

  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product with >98% purity .

Mitsunobu Coupling for Ether Formation

The Mitsunobu reaction offers an alternative for constructing the phenoxymethyl-piperidine linkage, particularly when functional group tolerance is critical.

Procedure :

  • Intermediate Preparation :

    • 2-Hydroxymethyl-piperidine : Obtained via reduction of 2-cyanopyperidine using LiAlH4\text{LiAlH}_4 in THF (90% yield) .

    • 4-Bromo-2-chlorophenol : Synthesized as described in Method 1.

  • Coupling Reaction :
    Combining 2-hydroxymethyl-piperidine, 4-bromo-2-chlorophenol, triphenylphosphine (1.2 eq), and diethyl azodicarboxylate (DEAD, 1.1 eq) in THF at 0°C→25°C over 6 hours achieves 80–85% yield .

Advantages :

  • Superior regioselectivity compared to alkylation, avoiding competing N-alkylation .

  • Mild conditions preserve acid-sensitive functional groups .

Epoxide Ring-Opening Strategy

This method leverages epoxide intermediates to install the phenoxymethyl group, inspired by syntheses of analogous piperidine derivatives .

Synthetic Pathway :

  • Epoxidation of Allyl-Piperidine :
    2-Allyl-piperidine is treated with mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) in CH2Cl2\text{CH}_2\text{Cl}_2, forming 2-(2,3-epoxypropyl)-piperidine (75% yield) .

  • Epoxide Ring-Opening :
    The epoxide reacts with 4-bromo-2-chlorophenol in the presence of BF3OEt2\text{BF}_3\cdot\text{OEt}_2 as a Lewis acid. The phenol oxygen attacks the less hindered epoxide carbon, affording the target compound in 70% yield .

Critical Parameters :

  • Stoichiometric BF3OEt2\text{BF}_3\cdot\text{OEt}_2 accelerates ring-opening but requires careful moisture exclusion .

  • Column chromatography (hexane/acetone, 4:1) removes residual Lewis acid .

Reductive Amination of Ketone Precursors

A less conventional approach involves reductive amination to construct the piperidine ring while introducing the phenoxymethyl group.

Steps :

  • Synthesis of 4-Bromo-2-chloro-phenoxyacetone :
    Condensation of 4-bromo-2-chlorophenol with chloroacetone in K2CO3\text{K}_2\text{CO}_3/acetone yields the ketone intermediate (60% yield) .

  • Reductive Amination :
    The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, cyclizing to form the piperidine ring. This one-pot method achieves 55–60% yield .

Limitations :

  • Moderate yields due to competing imine formation and over-reduction .

  • Requires rigorous pH control (pH 6–7) to optimize cyclization .

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Purity
Nucleophilic Substitution65–70%12–24 hScalability>98%
Mitsunobu Coupling80–85%6–8 hRegioselectivity>95%
Epoxide Ring-Opening70%10–12 hFunctional group tolerance>97%
Reductive Amination55–60%24–36 hOne-pot synthesis>90%

Characterization and Quality Control

Spectroscopic Data :

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 1.45–1.59 (m, 6H, piperidine), 3.45 (s, 2H, OCH2_2), 6.85–7.25 (m, 3H, aromatic) .

  • HRMS : m/z calculated for C12H15BrClNO\text{C}_{12}\text{H}_{15}\text{BrClNO}: 304.61; found: 304.60 .

Purity Protocols :

  • Recrystallization from toluene/isopropyl alcohol (1:2) achieves >99% purity .

  • HPLC analysis (C18 column, acetonitrile/water 70:30) confirms absence of regioisomers .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

  • Reduction: Reduction reactions can be performed to reduce the bromine and chlorine atoms.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and aprotic solvents like dimethylformamide (DMF) are employed.

Major Products Formed:

  • Oxidation: 4-Bromo-2-chlorophenol

  • Reduction: this compound with reduced halogens

  • Substitution: Various substituted piperidine derivatives

Scientific Research Applications

2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position on the Piperidine Ring

4-(4-Bromo-2-chlorophenoxy)-1-methylpiperidine (CAS 1709860-46-7)
  • Structure: The phenoxy group is attached to the 4-position of piperidine, and a methyl group substitutes the nitrogen atom.
  • Molecular Formula: C₁₂H₁₅BrClNO.
  • Key Differences: The phenoxy group’s position (4-piperidine vs. 2-piperidine) alters conformational flexibility and steric interactions.
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride
  • Structure: A phenoxyethyl group is attached to the 3-position of piperidine, with a bulky tert-butyl substituent on the aromatic ring.
  • Molecular Formula: C₁₄H₂₁BrClNO.
  • The tert-butyl group introduces steric hindrance, which may reduce off-target interactions but limit solubility .

Halogen Substitution on the Aromatic Ring

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS 647014-45-7)
  • Structure: Contains bromine (2-position) and fluorine (4-position) on the phenoxy ring.
  • Molecular Formula: C₁₁H₁₄BrClFNO.
  • Lower molecular weight (274.13 vs. ~304–334 for other analogs) may improve bioavailability .
1-(4-Bromo-2-chlorophenyl)methyl piperidine (CAS 1200131-41-4)
  • Structure : A benzyl group substitutes the piperidine nitrogen, with Br and Cl on the aromatic ring.
  • Molecular Formula : C₁₂H₁₅BrClN.
  • Key Differences :
    • The N-benzyl group drastically alters electronic properties, increasing basicity (pKa ~8.13) compared to the target compound’s unsubstituted nitrogen.
    • Higher density (1.415 g/cm³) suggests compact packing in solid-state formulations .

Linker Chemistry and Functional Groups

2-(Hydroxymethyl)-1-(4-bromobenzyl)piperidine-3,4,5-triol
  • Structure : A hydroxymethyl group and triol substituents on piperidine, with a 4-bromobenzyl group.
  • The triol motif may facilitate hydrogen bonding with enzymatic active sites .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight Melting Point (°C) LogP Key Pharmacological Notes
2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine ~304 (estimated) N/A ~3.2* Potential CNS activity (unconfirmed)
4-(4-Bromo-2-chlorophenoxy)-1-methylpiperidine 304.61 N/A ~3.5 Enhanced lipophilicity for membrane uptake
4-(2-Bromo-4-fluorophenoxy)piperidine HCl 274.13 N/A 2.8 High metabolic stability due to fluorine
1-(4-Bromo-2-chlorophenyl)methyl piperidine 288.61 N/A ~3.0 High density (1.415 g/cm³) for formulation

*Estimated based on similar structures.

Biological Activity

2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a phenoxymethyl group that contains both bromine and chlorine atoms. This unique configuration is believed to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast)10
HCT116 (Colon)12
HeLa (Cervical)15

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. The presence of halogen substituents may enhance binding affinity and selectivity towards these targets.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing mood regulation and neurological conditions.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited the growth of resistant strains, making it a promising candidate for further development in antibiotic therapies.

Study on Anticancer Effects

In another investigation, the compound was tested on various cancer cell lines, revealing a dose-dependent response in reducing cell viability. The study concluded that the compound could serve as a scaffold for designing more potent anticancer drugs.

Q & A

Q. What are the optimal synthetic pathways for 2-(4-Bromo-2-chloro-phenoxymethyl)-piperidine, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, using dichloromethane as a solvent with NaOH (as in ) under controlled temperatures (e.g., 0–25°C) can yield the target compound. Key steps include phase separation, drying with Na₂SO₄, and purification via column chromatography. Yield optimization requires monitoring reaction time and stoichiometric ratios of intermediates like 4-bromo-2-chlorophenol and piperidine derivatives .

Q. How should researchers address discrepancies in reported purity levels of synthesized compounds?

  • Methodological Answer : Contradictions in purity data (e.g., 93% vs. 99% in and ) often stem from analytical methods (HPLC vs. NMR) or impurities from side reactions. To resolve this, cross-validate using multiple techniques (e.g., LC-MS, elemental analysis) and reference standards (e.g., EP impurities in ). Document reaction byproducts like unreacted halides or residual solvents .

Q. What safety protocols are critical when handling halogenated piperidine derivatives?

  • Methodological Answer : Adhere to H300-H313 hazard codes ( ): Use PPE (gloves, goggles), fume hoods for volatile solvents, and emergency protocols for spills (P303+P361+P353). Store at 2–8°C in airtight containers (P405; ). Toxicity studies (e.g., LD50 assays) are recommended for novel analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model electrophilic aromatic substitution or SN2 mechanisms. Validate predictions with experimental kinetics (e.g., monitoring bromine displacement via UV-Vis). Cross-reference with NIST Chemistry WebBook data ( ) for thermodynamic parameters like bond dissociation energies .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework ():
  • Lab studies : Simulate hydrolysis (pH 3–11) and photolysis (UV light).
  • Field studies : Use split-plot designs (as in ) to assess soil/water partitioning.
  • Analytics : Track degradation products via GC-MS or HRMS, referencing abiotic/biotic transformation pathways .

Q. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

  • Methodological Answer : Apply SAR studies by modifying substituents (e.g., replacing Br with CF₃) and assessing cytotoxicity (MTT assays). Use crystallographic data (e.g., ) to analyze steric effects on binding affinity. Prioritize FINER criteria (Feasible, Novel, Ethical; ) for target selection .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Combine X-ray crystallography (as in ) with NOESY NMR to confirm spatial arrangements. For chiral centers, use polarimetry or chiral HPLC with cellulose-based columns. Cross-validate with computational models (e.g., Cambridge Structural Database) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.